2-Methyl-1-propan-2-ylbenzimidazole
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Overview
Description
2-Methyl-1-propan-2-ylbenzimidazole is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse range of applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propan-2-ylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with isobutyraldehyde under acidic conditions, which leads to the formation of the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Nitrobenzimidazole or halobenzimidazole derivatives.
Scientific Research Applications
2-Methyl-1-propan-2-ylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propan-2-ylbenzimidazole involves its interaction with various molecular targets. For instance, in antimicrobial applications, the compound can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may interfere with DNA replication and repair processes, thereby inhibiting the growth of cancer cells . The specific pathways and molecular targets can vary depending on the application and the specific derivative of the compound .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar in structure but with a phenyl group instead of a methyl and isopropyl group.
2-Methylbenzimidazole: Lacks the isopropyl group, making it less bulky.
1-Methyl-2-phenylbenzimidazole: Contains a methyl group on the nitrogen atom and a phenyl group on the carbon atom.
Uniqueness: 2-Methyl-1-propan-2-ylbenzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and an isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and molecular targets .
Properties
IUPAC Name |
2-methyl-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(2)13-9(3)12-10-6-4-5-7-11(10)13/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYPBIGZLJIDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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